molecular formula C15H14O B1608414 1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone CAS No. 56917-39-6

1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone

Cat. No. B1608414
CAS RN: 56917-39-6
M. Wt: 210.27 g/mol
InChI Key: LZJQPLYMITWEKM-UHFFFAOYSA-N
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Description

“1-(2’-Methyl[1,1’-biphenyl]-4-yl)ethanone” is an organic compound. It is also known by other names such as Acetophenone, 2’-methyl-; o-Acetyltoluene; o-Methylacetophenone; 2-Acetyltoluene; 2-Methylacetophenone; 2’-Methylacetophenone; 2’-Methylacetylphenone; Methyl 2-methylphenyl ketone . The molecular formula of this compound is C9H10O and it has a molecular weight of 134.1751 .


Molecular Structure Analysis

The molecular structure of “1-(2’-Methyl[1,1’-biphenyl]-4-yl)ethanone” consists of a biphenyl group with a methyl group attached to one of the phenyl rings and an ethanone group attached to the other .

Scientific Research Applications

Microwave-Assisted Synthesis for Anti-Breast Cancer Agents

1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone, a compound structurally similar to 1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone, has been used in the synthesis of novel thiazole derivatives. These compounds exhibited promising antitumor activities against MCF-7 tumor cells, suggesting potential applications in anti-breast cancer treatments (Mahmoud et al., 2021).

Identification in Forensic Toxicology

In a forensic toxicology study, a novel cathinone derivative structurally related to 1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone was identified and characterized. The study emphasized the use of advanced analytical techniques for the identification of novel psychoactive substances (Bijlsma et al., 2015).

Pharmacological Evaluation for Antipsychotic Activity

Compounds including 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones were designed and synthesized. They were evaluated for antipsychotic activity, showing considerable anti-dopaminergic and anti-serotonergic activity. This highlights their potential use in treating psychotic disorders (Bhosale et al., 2014).

Fluorescence Studies in Spectroscopy

The photophysics of 1-(4'-amino-biphenyl-4-yl)-ethanone, a compound related to 1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone, was studied. The findings contribute to our understanding of microscopic solvent heterogeneity, potentially useful in chemical analysis and material sciences (Ghoneim, 2001).

HIV-1 Replication Inhibition

N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, structurally related to 1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone, have been synthesized andidentified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication. These compounds, particularly N-(p-ethyl)phenylsulfonyl-3-[2-morpholinoethanone]-6-methylindole and N-(p-ethyl)phenylsulfonyl-3-[2-(5-phenyl-1,3,4-oxadiazole-2-yl-thio)ethanone]-6-methylindole, showed promising activity against HIV-1 replication, with low cytotoxicities (Che et al., 2015).

Anticandidal Activity and Cytotoxicity

Tetrazole derivatives, including 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone compounds, have been synthesized and evaluated for their anticandidal activity. Some of these compounds exhibited potent anticandidal agents with weak cytotoxic effects, indicating potential applications in antifungal therapies (Kaplancıklı et al., 2014).

Antimicrobial Properties in Novel Derivatives

A series of 3-aryl-1-(1,1'-biphenyl-4-yl)-2-(1H-imidazol-1-yl)propanes, chemically related to 1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone, were synthesized and evaluated for their antimicrobial activity. The synthesized azoles demonstrated significant antifungal activities against pathogenic fungi responsible for human diseases (Castellano et al., 2003).

QSAR Modeling and Antibacterial Agents

1-[3-methyl-2-(aryldiazenyl)-2H-aziren-2-yl]ethanones were synthesized and tested for their antimicrobial activity. The study highlights the use of quantitative structure-activity relationship (QSAR) modeling in predicting the antimicrobial properties of synthesized compounds, including those structurally similar to 1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone (Sahu et al., 2013).

Green Chemistry in Organic Synthesis

A study on microwave-assisted synthesis highlighted the use of environmentally friendly Suzuki reactions in the generation of functionalized biphenyl systems. This methodology, applied to compounds like 1-(4-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-yl)ethanone, underscores the importance of green chemistry approaches in organic synthesis (Soares et al., 2015).

properties

IUPAC Name

1-[4-(2-methylphenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-11-5-3-4-6-15(11)14-9-7-13(8-10-14)12(2)16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJQPLYMITWEKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393262
Record name 1-(2'-methyl[1,1'-biphenyl]-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone

CAS RN

56917-39-6
Record name 1-(2'-methyl[1,1'-biphenyl]-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Q Li, LM Zhang, JJ Bao, HX Li, JB Xie… - Applied …, 2014 - Wiley Online Library
This work reports Suzuki–Miyaura cross‐coupling reactions of arylboronic acid with aryl halide or aryl dibromide mediated by PdCl 2 (0.05 mol%) and sodium 4‐(1H‐imidazo[4,5‐f][1,10]…
Number of citations: 29 onlinelibrary.wiley.com
R Martinez, IM Pastor, M Yus - Synthesis, 2014 - thieme-connect.com
The coupling reaction between aryl bromides and boron reagents is efficiently catalyzed by an in situ generated palladium complex obtained from palladium(II) acetate (0.1 mol%) and 1,…
Number of citations: 17 www.thieme-connect.com
GA Edwards, MA Trafford, AE Hamilton… - The Journal of …, 2014 - ACS Publications
The Suzuki–Miyaura cross-coupling reaction is a foundation stone of modern organic synthesis, as evidenced by its widespread use in the preparation of pharmaceuticals, …
Number of citations: 66 pubs.acs.org
N Br - Palladium-Catalyzed Borylation And Cross-Coupling … - core.ac.uk
5.4 Conclusions The Suzuki-Miyaura reaction has emerged as one of the key transformations in modern synthetic organic chemistry. However, some undesirable aspects still remain, …
Number of citations: 4 core.ac.uk
N Cl - Palladium-Catalyzed Borylation And Cross-Coupling …
Number of citations: 5
R Martínez Flores, IM Pastor, M Yus - 2014 - rua.ua.es
The coupling reaction between aryl bromides and boron reagents is efficiently catalyzed by an in situ generated palladium complex obtained from palladium(II) acetate (0.1 mol%) and 1,…
Number of citations: 0 rua.ua.es

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